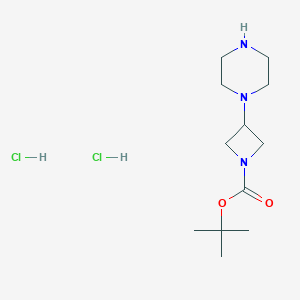

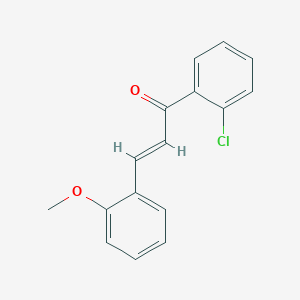

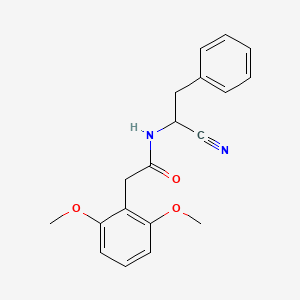

![molecular formula C20H23N3O B2926927 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide CAS No. 868978-39-6](/img/structure/B2926927.png)

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a fused ring system consisting of an imidazole ring and a pyridine ring . This structure is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The imidazo[1,2-a]pyridine moiety, in particular, is a bicyclic structure that contributes to the complexity of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, imidazo[1,2-a]pyridines can undergo various reactions. For instance, they can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound has been involved in the synthesis of diverse heterocyclic derivatives, demonstrating its utility in medicinal chemistry. Research efforts have led to the development of novel compounds with potential biological activities. For instance, the synthesis and biological evaluation of pyrazolopyrimidines derivatives showcased their potential as anticancer and anti-5-lipoxygenase agents, highlighting the compound's role in creating new therapeutic options (Rahmouni et al., 2016).

Biological Activities

The compound's derivatives have been evaluated for their anti-inflammatory, analgesic, and antiamoebic activities. For example, the synthesis of pyrimido[1,6-a]benzimidazole derivatives revealed their potential in treating inflammatory conditions and amoebic infections, underscoring the compound's versatility in drug discovery (Sondhi et al., 2002).

Anticancer Applications

A significant focus has been placed on the compound's application in anticancer research. Studies involving the synthesis of benzimidazoles and related structures have shown promising results in inhibiting cancer cell growth, offering insights into the compound's potential as a cornerstone in developing new anticancer agents. The exploration of pyrazolopyrimidines for cytotoxic activities against various cancer cell lines exemplifies this application, providing a foundation for future therapeutic advancements (Rahmouni et al., 2016).

Antimicrobial and Antiviral Research

The compound has also been investigated for its antimicrobial and antiviral properties. Research into novel heterocyclic compounds containing a sulfonamido moiety, for instance, has demonstrated high antibacterial activities, indicating the compound's utility in addressing infectious diseases (Azab et al., 2013).

Wirkmechanismus

Target of Action

These include cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively .

Mode of Action

For instance, as CDK inhibitors, they can halt cell cycle progression, leading to the inhibition of cell proliferation . As calcium channel blockers, they can modulate neuronal excitability . As GABA A receptor modulators, they can influence neurotransmission .

Biochemical Pathways

Given the known targets of imidazo[1,2-a]pyridines, it can be inferred that the compound may impact pathways related to cell cycle regulation, neuronal signaling, and neurotransmission .

Result of Action

Based on the known effects of imidazo[1,2-a]pyridines, potential outcomes might include altered cell cycle progression, modified neuronal excitability, and changes in neurotransmission .

Zukünftige Richtungen

The future research directions involving this compound could be vast, given the wide range of biological activities associated with imidazo[1,2-a]pyridines . These could include further exploration of its potential therapeutic uses, investigation of its mechanism of action, and development of more efficient synthesis methods.

Eigenschaften

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-16-7-6-14-23-15-18(22-20(16)23)12-13-21-19(24)11-5-10-17-8-3-2-4-9-17/h2-4,6-9,14-15H,5,10-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCQOWUNNOEZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

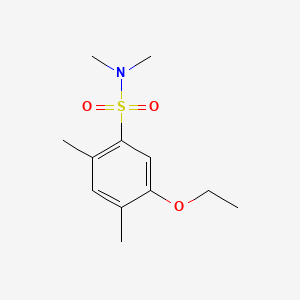

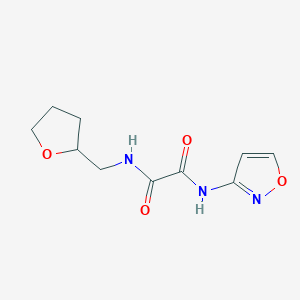

![[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine](/img/structure/B2926845.png)

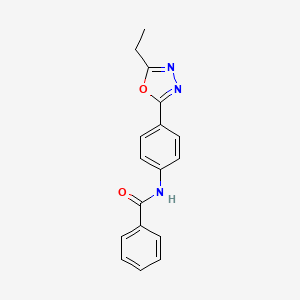

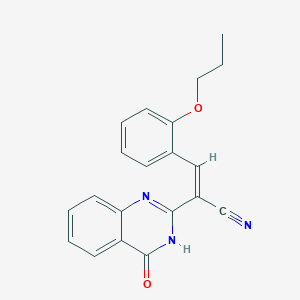

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2926846.png)

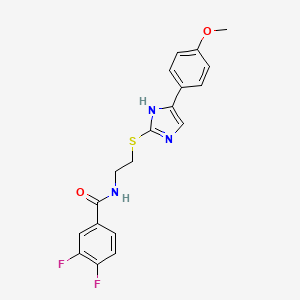

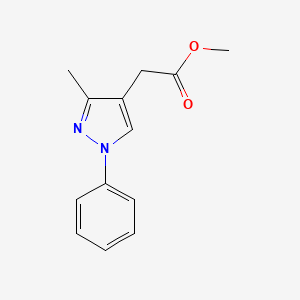

![3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2926848.png)

![N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide](/img/structure/B2926850.png)

![3-(4-bromophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2926860.png)